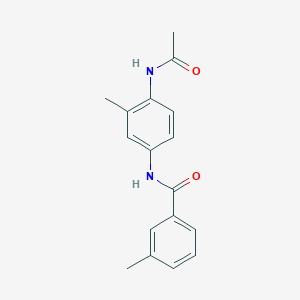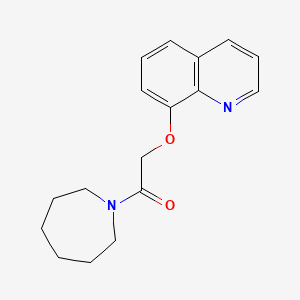![molecular formula C13H22N2O2 B7510404 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as AZD-1775, is a small molecule inhibitor that targets the Wee1 kinase enzyme. It has been extensively studied for its potential use in cancer treatment, particularly in combination with DNA-damaging agents.
Mécanisme D'action
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits the Wee1 kinase enzyme, which is involved in the DNA damage response pathway. Wee1 phosphorylates the CDK1/cyclin B complex, which is required for cell cycle progression. Inhibition of Wee1 leads to premature entry into mitosis and increased replication stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to induce cell death in a variety of cancer cell lines, particularly in combination with DNA-damaging agents. It has also been shown to enhance the efficacy of radiation therapy. In addition, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is its ability to enhance the efficacy of traditional chemotherapy agents, particularly in p53-deficient cancer cells. However, one limitation is the potential for resistance to develop, particularly in cancer cells with mutations in the Wee1 kinase enzyme.
Orientations Futures
There are several potential future directions for research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. Another area of interest is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway. Finally, there is interest in the development of more potent and selective inhibitors of Wee1 kinase.
Méthodes De Synthèse
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized through a series of chemical reactions, starting with the reaction of 1,4-dibromobutane with N-methylpyrrolidine to form 1-(bromomethyl)-1-methylpyrrolidinium bromide. This compound is then reacted with sodium hydride and dimethyl malonate to form 1-(2-oxoethyl)-1-methylpyrrolidinium dimethylmalonate. The final step involves the reaction of this compound with 2-azetidinone to form 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one.
Applications De Recherche Scientifique
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, by inhibiting the Wee1 kinase enzyme. Wee1 is involved in the DNA damage response pathway, and its inhibition leads to increased replication stress and DNA damage, ultimately resulting in cell death. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be particularly effective in p53-deficient cancer cells, which are resistant to many traditional chemotherapy agents.
Propriétés
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-7-6-10-15(12)11-13(17)14-8-4-2-1-3-5-9-14/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKRGGKSFSWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)